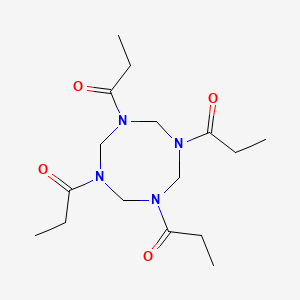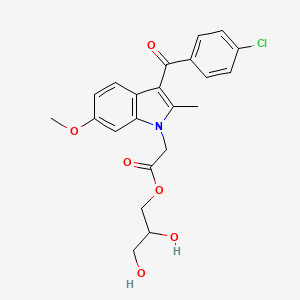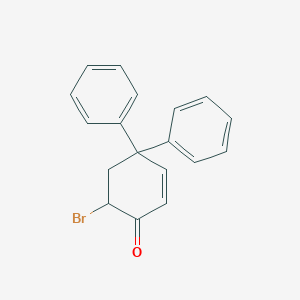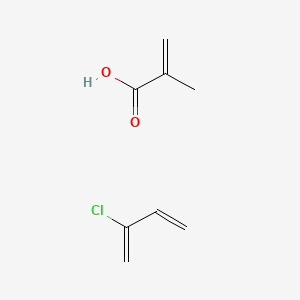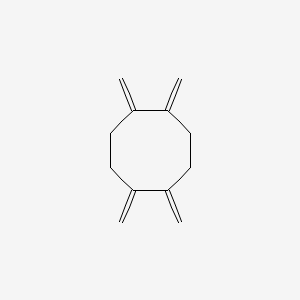
1,2,5,6-Tetramethylidenecyclooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5,6-Tetramethylidenecyclooctane is an organic compound characterized by a cyclooctane ring with four methylene groups attached at the 1, 2, 5, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,2,5,6-Tetramethylidenecyclooctane can be synthesized through a two-step process starting from 1,2-dimethylenecyclobutane . The first step involves the formation of an intermediate compound, which is then subjected to specific reaction conditions to yield the final product. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反应分析
Types of Reactions: 1,2,5,6-Tetramethylidenecyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution with halogens can produce halogenated derivatives.
科学研究应用
1,2,5,6-Tetramethylidenecyclooctane has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into the biological activity of the compound and its derivatives can lead to the development of new pharmaceuticals.
Industry: The compound’s unique structural properties make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,2,5,6-Tetramethylidenecyclooctane exerts its effects involves interactions with specific molecular targets and pathways The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level
相似化合物的比较
1,2,5,6-Tetrabromocyclooctane: A brominated derivative with different chemical properties and applications.
1,4,5,8-Tetrasubstituted Cycloocta-1,3,5,7-tetraene: Another compound with a similar ring structure but different substitution pattern.
Uniqueness: 1,2,5,6-Tetramethylidenecyclooctane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
27567-69-7 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
1,2,5,6-tetramethylidenecyclooctane |
InChI |
InChI=1S/C12H16/c1-9-5-6-11(3)12(4)8-7-10(9)2/h1-8H2 |
InChI 键 |
UXSIURAEVKQTGU-UHFFFAOYSA-N |
规范 SMILES |
C=C1CCC(=C)C(=C)CCC1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



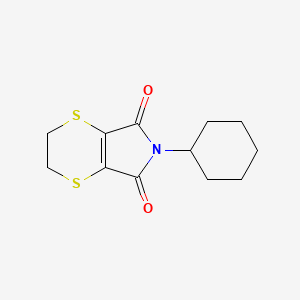
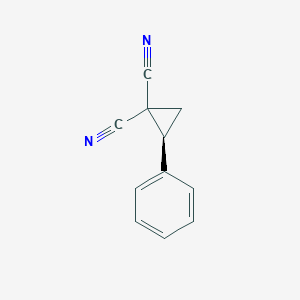
![6-[4-(1,2,3-Benzotriazin-4-ylamino)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14686915.png)

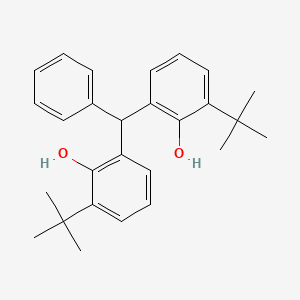
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
